

Application of "Elacestrant S enantiomer dihydrochloride" in crystallography

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Compound of Interest

Compound Name: *Elacestrant S enantiomer dihydrochloride*

Cat. No.: B2734308

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Application of Elacestrant and its Stereoisomers in Crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is an orally bioavailable selective estrogen receptor degrader (SERD) that has garnered significant attention in the field of oncology, particularly for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Crystallographic studies have been instrumental in elucidating the unique mechanism of action of Elacestrant, providing atomic-level insights into its interaction with the estrogen receptor alpha (ER α). These studies have revealed how Elacestrant antagonizes and promotes the degradation of ER α , offering a structural basis for its efficacy, especially against tumors with ESR1 mutations.[3][4] This document provides detailed application notes and protocols for the use of Elacestrant and its enantiomers in crystallographic research. While the primary focus of published crystallographic studies has been on the active form of Elacestrant, information regarding its less active S enantiomer is also discussed.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data from crystallographic analyses of Elacestrant.

Table 1: Co-crystal Structure of Elacestrant with ER α Ligand Binding Domain

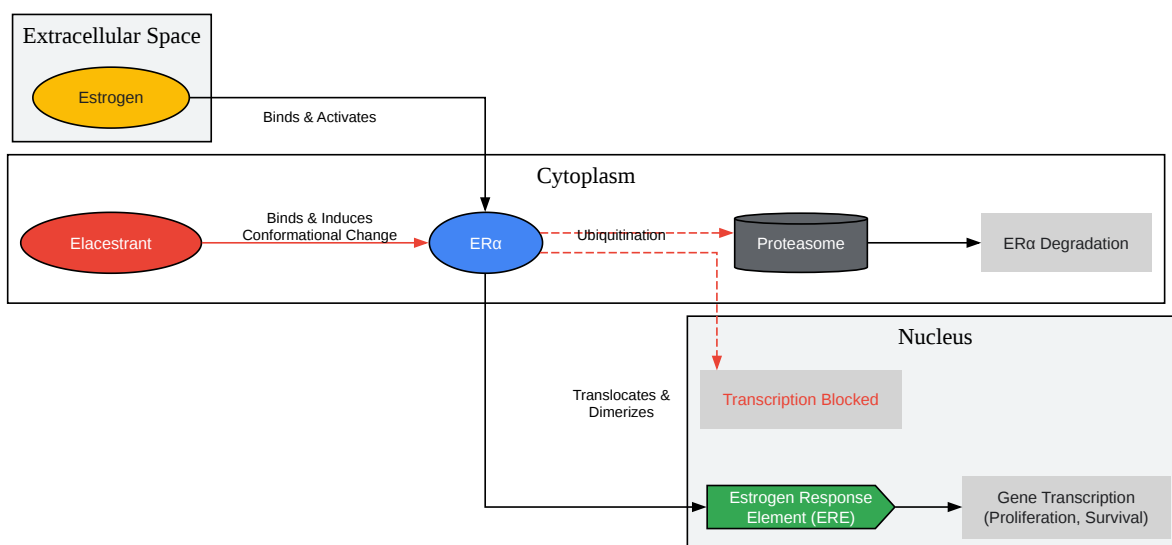
Parameter	Value	Reference
Protein	Wild-Type Estrogen Receptor α (Ligand Binding Domain)	[3] [4]
Ligand	Elacestrant	[3] [4]
Resolution	2 Å	[3] [4]
Key Finding	Elacestrant promotes a canonical antagonist conformation of ER α , with Helix 12 docked in the activating function-2 cleft. It adopts a novel vector in the binding pocket, forming a unique bifurcated hydrogen bond.	[3] [4]

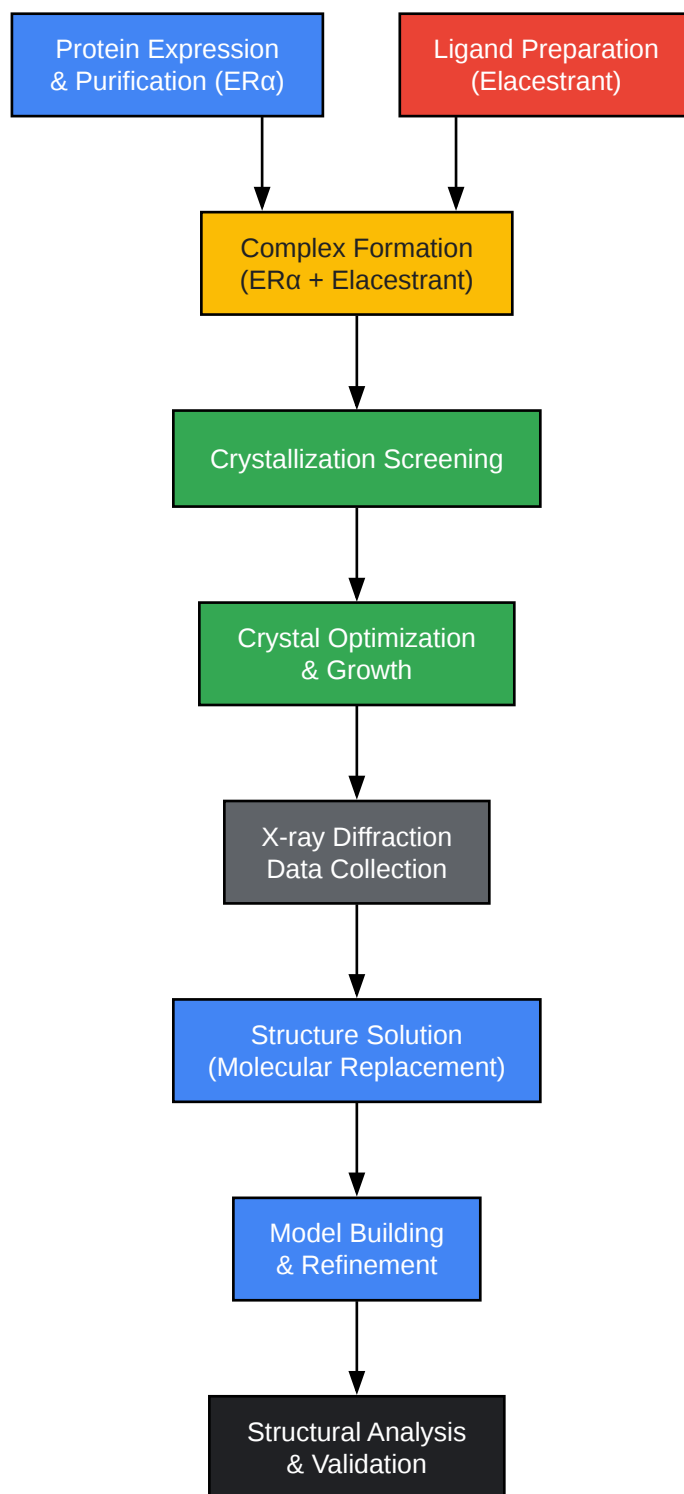
Table 2: Crystallographic Data for Elacestrant Methanol Solvate

Parameter	Value	Reference
Formula	C30H40Cl2N2O2·CH4O	[5]
Crystal System	Monoclinic	[5]
Space Group	P2 ₁	[5]
a (Å)	12.1234(5)	[5]
b (Å)	13.4567(6)	[5]
c (Å)	18.9876(8)	[5]
α (°)	90	[5]
β (°)	95.123(4)	[5]
γ (°)	90	[5]
Volume (Å ³)	3084.1(2)	[5]
Z	4	[5]

Mechanism of Action and Signaling Pathway

Elacestrant functions as a selective estrogen receptor degrader (SERD).[6] It competitively binds to the estrogen receptor-alpha (ERα), a key driver of growth in ER-positive breast cancers.[1] Upon binding, Elacestrant induces a conformational change in ERα that not only blocks its transcriptional activity but also marks it for degradation by the cellular proteasome machinery.[1][6] This dual action of antagonism and degradation effectively shuts down the estrogen-driven signaling pathways, such as PI3K/AKT and MAPK, that promote tumor cell proliferation and survival.[7] Crystallographic studies have shown that Elacestrant's unique binding mode, which repositions Helix 12 of the receptor, is crucial for its potent SERD activity.[3][4]





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